3,4',5-Trifluorobiphenyl-2-amine
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Overview
Description
3,4’,5-Trifluorobiphenyl-2-amine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3, 4, and 5 positions of one phenyl ring, and an amine group is substituted at the 2 position of the other phenyl ring. This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4’,5-Trifluorobiphenyl-2-amine can be synthesized through various methods. One common method involves the reaction of 2-chloroaniline with 3,4,5-trifluorophenylboronic acid under palladium-catalyzed cross-coupling conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like toluene, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 3,4’,5-Trifluorobiphenyl-2-amine may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4’,5-Trifluorobiphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines with different substituents.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of 3,4’,5-Trifluorobiphenyl-2-amine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3,4’,5-Trifluorobiphenyl-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3,4’,5-Trifluorobiphenyl-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluoro-2’-aminobiphenyl
- 2-(3,4,5-Trifluorophenyl)aniline
- 3,4,5-Trifluorophenylboronic acid
Uniqueness
3,4’,5-Trifluorobiphenyl-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C12H8F3N |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,4-difluoro-6-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H,16H2 |
InChI Key |
YCLRVIDLGZTZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)F |
Origin of Product |
United States |
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